

Evofosfamide in Pancreatic Cancer: A Comparative Clinical Trial Analysis

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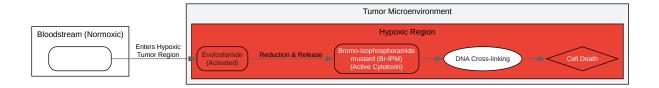
An in-depth guide for researchers and drug development professionals on the clinical trial performance of **evofosfamide** in pancreatic cancer, with a comparative look at standard-of-care therapies.

Evofosfamide (formerly TH-302) is a hypoxia-activated prodrug that was investigated for the treatment of various solid tumors, including pancreatic cancer. Its mechanism of action is designed to target the hypoxic microenvironment characteristic of many tumors, a feature associated with resistance to conventional chemotherapy and radiation. This guide provides a comprehensive overview of the clinical trial results for **evofosfamide** in pancreatic cancer, primarily focusing on the pivotal Phase III MAESTRO study. The performance of **evofosfamide** in combination with gemcitabine is compared with gemcitabine alone and contextualized with the efficacy of another standard-of-care regimen, FOLFIRINOX.

Mechanism of Action

Evofosfamide is a 2-nitroimidazole-linked prodrug of the DNA-alkylating agent bromo-isophosphoramide mustard (Br-IPM). Under normal oxygen conditions (normoxia), the prodrug is relatively inert. However, in the hypoxic environment of a tumor, the 2-nitroimidazole trigger undergoes reduction, leading to the release of the active cytotoxic Br-IPM. This active agent then cross-links DNA, inducing cell death.[1][2]





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Caption: Mechanism of action of evofosfamide.

Clinical Trial Data: The MAESTRO Study

The primary evidence for **evofosfamide** in pancreatic cancer comes from the MAESTRO (Metastatic Adenocarcinoma of the Pancreas Treated with **Evofosfamide** and Gemcitabine) trial, a Phase III, randomized, double-blind, placebo-controlled study.[3][4]

Efficacy Results

The MAESTRO trial did not meet its primary endpoint of statistically significant improvement in overall survival (OS) for the **evofosfamide** plus gemcitabine arm compared to the placebo plus gemcitabine arm.[3] However, there was a statistically significant improvement in progression-free survival (PFS).



| Endpoint | Evofosfamide + Gemcitabine (n=346) | Placebo + Gemcitabine (n=347) | Hazard Ratio (95% CI) | p-value |
|--|--|-------------------------------------|-----------------------------------|---------|
| Median Overall Survival (OS) | 8.7 months | 7.6 months | 0.84 (0.71 - 1.01) | 0.059 |
| Median Progression-Free Survival (PFS) | 5.5 months | 3.7 months | 0.77 (0.65 - 0.92) | 0.004 |
| Objective Response Rate (ORR) | 19% | 15% | Odds Ratio: 1.31 (0.88 - 1.95) | 0.18 |
| Confirmed ORR | 15% | 9% | Odds Ratio: 1.90 (1.16 - 3.12) | 0.009 |

Table 1: Efficacy outcomes from the MAESTRO trial.

Safety Profile

The addition of **evofosfamide** to gemcitabine resulted in a higher incidence of hematologic adverse events.



| Adverse Event (Grade ≥3) | Evofosfamide + Gemcitabine | Placebo + Gemcitabine |
|--|-------------------------------|-----------------------|
| Neutropenia | 32.5% | Not specified |
| Thrombocytopenia | More frequent | Less frequent |
| Anemia | More frequent | Less frequent |
| Nausea | Similar across arms | Similar across arms |
| Decreased Appetite | Similar across arms | Similar across arms |
| Vomiting | Similar across arms | Similar across arms |
| AEs leading to death | 9% | 11% |
| AEs leading to treatment discontinuation | 17.9% | 15.6% |

Table 2: Key adverse events in the MAESTRO trial.

Comparison with Standard of Care: Gemcitabine and FOLFIRINOX

While the MAESTRO trial provides a direct comparison of **evofosfamide** plus gemcitabine against gemcitabine alone, it is also useful to compare these results indirectly with another standard-of-care regimen for metastatic pancreatic cancer, FOLFIRINOX (a combination of 5-fluorouracil, leucovorin, irinotecan, and oxaliplatin). It is important to note that there have been no direct head-to-head clinical trials of **evofosfamide** versus FOLFIRINOX.



| Treatment Regimen | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Key Grade 3/4 Toxicities |
|---|---------------------------------|--|---|
| Evofosfamide + Gemcitabine (MAESTRO) | 8.7 months | 5.5 months | Neutropenia, Thrombocytopenia, Anemia |
| Gemcitabine (MAESTRO Control Arm) | 7.6 months | 3.7 months | Hematologic toxicities |
| FOLFIRINOX (PRODIGE 4/ACCORD 11) | 11.1 months | 6.4 months | Neutropenia, Febrile Neutropenia, Diarrhea, Fatigue |
| Gemcitabine (PRODIGE 4/ACCORD 11 Control Arm) | 6.8 months | 3.3 months | Hematologic toxicities |

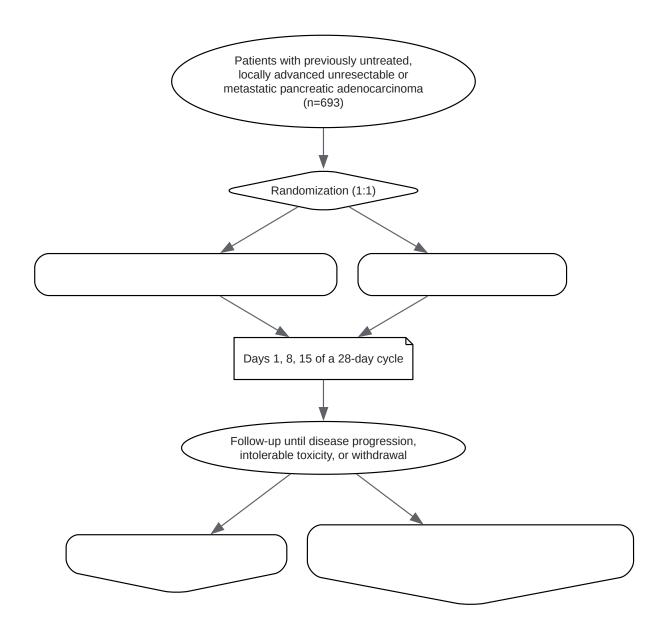
Table 3: Indirect comparison of **evofosfamide** + gemcitabine with FOLFIRINOX.

Based on this indirect comparison, the FOLFIRINOX regimen appears to offer a greater survival benefit than the **evofosfamide** and gemcitabine combination. However, FOLFIRINOX is also associated with a higher rate of severe toxicities.

Experimental Protocols: MAESTRO Trial Study Design

The MAESTRO trial was a Phase III, international, randomized, double-blind, placebocontrolled study.





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Caption: MAESTRO clinical trial workflow.

Key Eligibility Criteria

 Histologically or cytologically confirmed locally advanced unresectable or metastatic pancreatic adenocarcinoma.



- No prior chemotherapy for metastatic disease.
- ECOG performance status of 0 or 1.

Treatment Administration

- **Evofosfamide**/Placebo: 340 mg/m² administered intravenously on days 1, 8, and 15 of a 28-day cycle.
- Gemcitabine: 1000 mg/m² administered intravenously on days 1, 8, and 15 of a 28-day cycle.

Conclusion

The clinical development of **evofosfamide** in pancreatic cancer did not demonstrate a significant improvement in overall survival when added to gemcitabine in the Phase III MAESTRO trial. While a statistically significant benefit in progression-free survival was observed, this did not translate to a longer overall lifespan for patients. The addition of **evofosfamide** to gemcitabine also led to an increase in hematologic toxicities.

An indirect comparison with FOLFIRINOX suggests that the latter remains a more effective first-line treatment option for patients with good performance status, albeit with a more challenging side-effect profile. The journey of **evofosfamide** highlights the complexities of targeting the tumor microenvironment and the rigorous evaluation required for new therapeutic agents in pancreatic cancer. Further research into hypoxia-activated prodrugs and their potential combinations with other systemic therapies or radiation may still hold promise for this challenging disease.

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